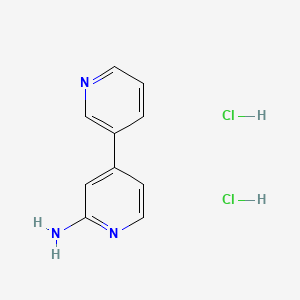

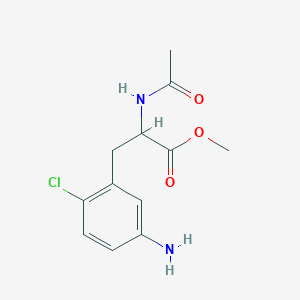

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride

Vue d'ensemble

Description

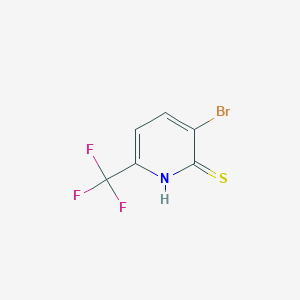

“4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H11Cl2N3 and a molecular weight of 244.12 . It is used in research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .Applications De Recherche Scientifique

Microwave-assisted Synthesis

A study by Ankati and Biehl (2010) explored microwave-assisted synthesis techniques to prepare various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone. These compounds, which are structurally related to 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride, were synthesized under different conditions to achieve yields ranging from 30-98%. This method demonstrates the utility of microwave-assisted reactions in the efficient synthesis of complex organic compounds (Ankati & Biehl, 2010).

Structural Characterization and Hydrogen Bonding

Böck et al. (2021) reported the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing different protonation sites and intermolecular hydrogen bonding patterns. This research provides insight into how structural variations can influence the molecular conformation and interactions, which is crucial for designing compounds with desired physical and chemical properties (Böck et al., 2021).

Antimalarial Activity

Rodrigues et al. (2009) investigated (1H-pyridin-4-ylidene)amines for their potential as antimalarial agents. These compounds were evaluated for their in vitro activity against Plasmodium falciparum strains, showing promising results that suggest a mechanism of action involving binding to the ubiquinol oxidation site of cytochrome bc1. This study exemplifies the potential therapeutic applications of pyridine derivatives in the development of new antimalarial treatments (Rodrigues et al., 2009).

Crystal Structure Analysis

Adeleke and Omondi (2022) presented the crystal structure of a secondary amine derived from a reduction of an imine related to the core structure of 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride. The structural characterization through various spectroscopic methods and X-ray diffraction contributes to a deeper understanding of the molecular geometry and potential interactions in solid-state forms (Adeleke & Omondi, 2022).

Antimicrobial Activities

Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This work highlights the antimicrobial potential of pyridine-containing compounds, including derivatives of 4-(Pyridin-3-yl)pyridin-2-amine, and provides a foundation for further exploration of these compounds in the development of new antimicrobial agents (Bayrak et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through a combination of physical and chemical adsorption . The compound may form bonds with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been found to have various biological activities, including anti-tubercular activity . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH and temperature of its environment . Additionally, the compound’s stability may be influenced by factors such as light and humidity .

Propriétés

IUPAC Name |

4-pyridin-3-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h1-7H,(H2,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVGPCYDGVIRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)

![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)